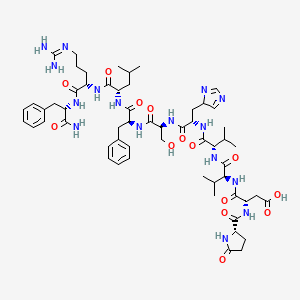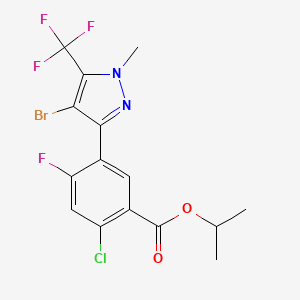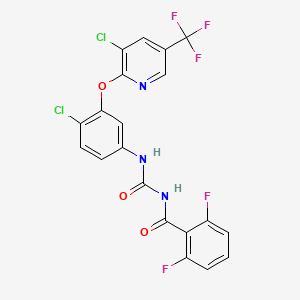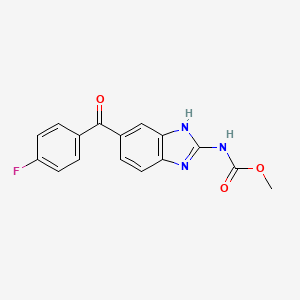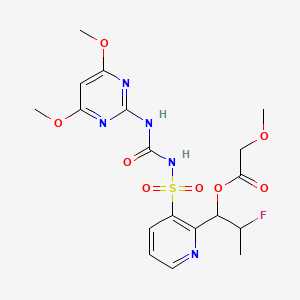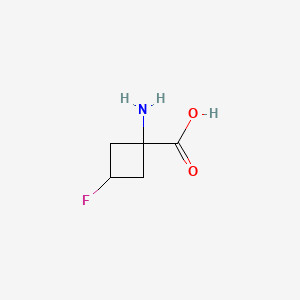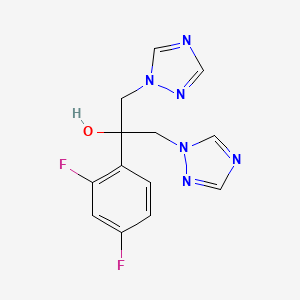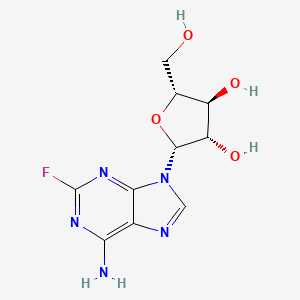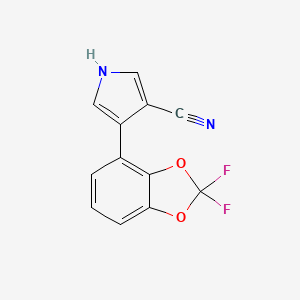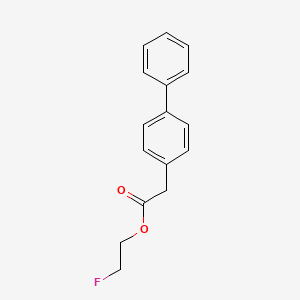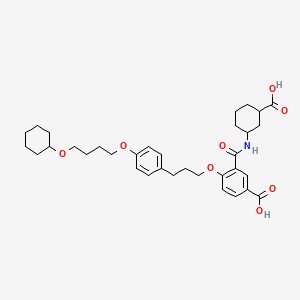
HAMI3379
Vue d'ensemble
Description
HAMI3379 est un composé connu sous le nom d'antagoniste du récepteur de la cysteinyl-leucotriène. Il a été initialement développé pour traiter les troubles cardiovasculaires et inflammatoires. Récemment, il a été repositionné pour l'exploitation pharmacologique du récepteur couplé aux protéines G orphelin GPR17, améliorant les stratégies régénératives pour promouvoir la remyélinisation chez les patients .
Applications De Recherche Scientifique
HAMI3379 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the cysteinyl-leukotriene receptors and their role in various physiological and pathological processes.
Mécanisme D'action
Target of Action
HAMI3379 primarily targets two receptors: the Cysteinyl Leukotriene Receptor 2 (CysLT2R) and the orphan G protein-coupled receptor GPR17 . CysLT2R is involved in inflammatory responses, while GPR17 plays a role in the differentiation of oligodendrocytes .
Mode of Action
As an antagonist, this compound inhibits the signaling of its target receptors. It blocks the radioligand binding of leukotriene D4 (LTD4) to CysLT2R . It also inhibits the signaling of recombinant human, rat, and mouse GPR17 across various cellular backgrounds, and of endogenous GPR17 in primary rodent oligodendrocytes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to ameliorate post-stroke depression through the NLRP3 Inflammasome/Pyroptosis Pathway in gerbils . By inhibiting the activation of the NLRP3 inflammasome, it can repress pyroptosis, a form of programmed cell death .
Pharmacokinetics
It’s soluble in DMF and DMSO, which could influence its bioavailability .
Result of Action
This compound has been shown to have neuroprotective effects. It contributes to the improvement of neurological injury and promotes the maturation of primary rat and mouse oligodendrocytes . It also has a protective effect on acute and subacute ischemic brain injury, and attenuates microglia-related inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as oxygen-glucose deprivation . .
Analyse Biochimique
Biochemical Properties
HAMI3379 plays a significant role in biochemical reactions by acting as an antagonist to specific receptors. It interacts with the cysteinyl-leukotriene CysLT2 receptor, inhibiting its signaling pathways. Additionally, this compound has been identified as an antagonist of the GPR17 receptor, inhibiting its signaling in human, rat, and mouse models . These interactions are crucial for its role in modulating inflammatory responses and promoting oligodendrocyte differentiation.
Cellular Effects
This compound influences various cellular processes, particularly in the context of inflammation and neuroprotection. It has been shown to promote the maturation of oligodendrocytes, which are essential for myelination in the central nervous system . By blocking the GPR17 receptor, this compound enhances the differentiation of rodent and human oligodendrocytes, thereby supporting remyelination strategies . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors. As an antagonist of the CysLT2 receptor, this compound inhibits calcium mobilization induced by leukotriene D4 and leukotriene C4 . This inhibition reduces inflammatory responses and provides neuroprotective effects. Furthermore, this compound’s antagonistic action on the GPR17 receptor promotes oligodendrocyte maturation by blocking GPR17-mediated signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained oligodendrocyte differentiation and remyelination
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the CysLT2 receptor and promotes oligodendrocyte maturation without significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications. Studies have demonstrated that this compound can prevent decreases in body weight and neurological deficits in animal models of meningitis and cerebral ischemia .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s antagonistic action on the CysLT2 receptor influences leukotriene metabolism, reducing inflammatory responses . Additionally, this compound’s interaction with the GPR17 receptor affects metabolic flux and metabolite levels, contributing to its neuroprotective effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective action at target sites . The compound’s distribution patterns are crucial for its therapeutic efficacy, particularly in the context of neuroprotection and inflammation modulation.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure its effective interaction with target receptors and biomolecules, enhancing its therapeutic potential.
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du HAMI3379 ne sont pas détaillées de manière exhaustive dans la littérature disponible. Il est connu que le this compound est synthétisé par une série de réactions organiques impliquant la formation de liaisons amides et l'incorporation de divers groupes fonctionnels. Les méthodes de production industrielle impliquent généralement des processus de synthèse en plusieurs étapes qui garantissent une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le HAMI3379 subit diverses réactions chimiques, impliquant principalement son rôle d'antagoniste. Il bloque la liaison du radioligand du leucotriène D4 aux récepteurs de la cysteinyl-leucotriène et antagonise la mobilisation intracellulaire du calcium induite par les leucotriènes. Les réactifs couramment utilisés dans ces réactions comprennent le leucotriène D4 et le leucotriène C4. Les principaux produits formés à partir de ces réactions sont les formes inhibées ou bloquées des récepteurs, empêchant leur fonction normale .
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier les récepteurs de la cysteinyl-leucotriène et leur rôle dans divers processus physiologiques et pathologiques.
Mécanisme d'action
Le this compound exerce ses effets en antagonisant les récepteurs de la cysteinyl-leucotriène, en particulier le récepteur CysLT2. Il bloque la liaison du leucotriène D4 et du leucotriène C4 à ces récepteurs, empêchant leur activation et la mobilisation intracellulaire du calcium qui en découle. Cette inhibition entraîne une réduction de l'inflammation et d'autres réponses physiologiques médiées par ces récepteurs . De plus, le this compound a été identifié comme un antagoniste du récepteur couplé aux protéines G orphelin GPR17, favorisant la maturation des oligodendrocytes .
Comparaison Avec Des Composés Similaires
Le HAMI3379 est unique dans son double rôle d'antagoniste à la fois des récepteurs de la cysteinyl-leucotriène et du récepteur couplé aux protéines G orphelin GPR17. Des composés similaires comprennent :
Montélukast : Un autre antagoniste du récepteur de la cysteinyl-leucotriène principalement utilisé pour traiter l'asthme et la rhinite allergique.
Zafirlukast : Semblable au montélukast, il est utilisé pour gérer l'asthme en bloquant les récepteurs des leucotriènes.
Pranlukast : Un autre antagoniste du récepteur des leucotriènes utilisé dans le traitement de l'asthme.
Le this compound se distingue par son activité supplémentaire sur le GPR17, ce qui en fait un composé précieux pour la recherche en neurobiologie et en médecine régénérative .
Propriétés
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWSEPIRZRGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439859 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-35-4 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HAMI3379 and how does its action affect downstream signaling?
A: this compound acts as a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2). [] While the exact downstream signaling pathways affected by this compound are still being investigated, research suggests its influence on various cellular processes. For instance, in human mast cells, this compound effectively blocked LTD4-induced CSF2 mRNA expression, indicating its ability to modulate gene transcription. [] Further studies have demonstrated this compound's ability to suppress the NLRP3 inflammasome/pyroptosis pathway, highlighting its potential role in mitigating neuroinflammation. []
Q2: How effective is this compound in comparison to other CysLT2 antagonists?
A: this compound stands out as the first potent and selective CysLT2 receptor antagonist characterized. [] This selectivity is crucial as it allows researchers to delineate the specific roles of CysLT2 receptors in various physiological and pathological conditions, which was previously difficult due to a lack of specific antagonists.
Q3: Can this compound influence the progression of cancer metastasis?
A: Research suggests that this compound might indirectly impact cancer metastasis by influencing platelet function. While this compound itself does not directly target cancer cells, it was found to be ineffective in inhibiting the mitogenic action of human platelets on breast cancer cells. [] This observation suggests that its influence on metastasis is likely mediated through its interaction with the CysLT2 receptor on platelets, though more research is needed to fully understand this mechanism.
Q4: What is the role of this compound in oligodendrocyte differentiation?
A: this compound has shown promise in promoting oligodendrocyte differentiation by blocking GPR17. [] While the exact mechanisms remain under investigation, this discovery opens new avenues for developing therapies targeting neurological disorders characterized by impaired oligodendrocyte function.
Q5: Are there any in vivo studies demonstrating the therapeutic potential of this compound?
A: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, in a gerbil model of post-stroke depression (PSD), this compound administration significantly improved neurological scores and reduced depression-like behaviors. [] These findings highlight its potential as a therapeutic agent for neurological conditions and warrant further investigation in clinical trials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


